molecular formula C5HClF3IN2 B14891846 4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine

4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine

Cat. No.: B14891846
M. Wt: 308.43 g/mol
InChI Key: AETQFJKCPUQDJW-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with chlorine, iodine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method includes the halogenation of 2-(trifluoromethyl)pyrimidine, followed by selective iodination and chlorination under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions using industrial-grade reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The chlorine and iodine atoms can form halogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and binding properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-6-iodo-2-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF3IN2/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETQFJKCPUQDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1I)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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